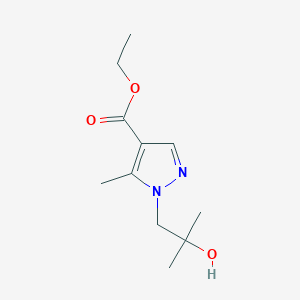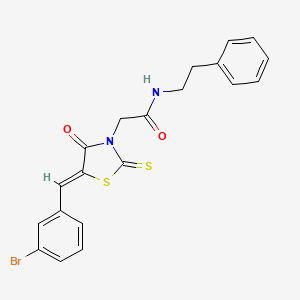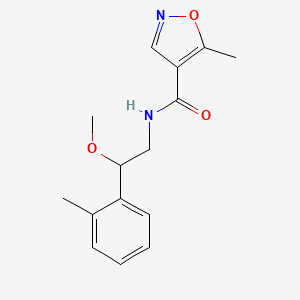
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 338962-70-2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is represented by the linear formula: C14H14N4O . Its molecular weight is 254.29 . The InChI code for this compound is 1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) .Physical And Chemical Properties Analysis
“1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is a solid substance . Its molecular weight is 254.29 . The InChI code for this compound is 1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) .Scientific Research Applications
Role in Drug Synthesis
Piperidine derivatives, including “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . This compound can be used in the synthesis of drugs like Aminoglutethimide and niraparib , a first-line drug for the treatment of ovarian cancer .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . For instance, they can be used in the synthesis of drugs like niraparib, which is used in the treatment of ovarian cancer .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . While specific applications for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” are not mentioned, it’s plausible that it could be used in this field given its structural similarities to other piperidine derivatives.
Antimalarial Applications
Piperidine derivatives have also been used as antimalarial agents . Again, while specific applications for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” are not mentioned, it’s plausible that it could be used in this field given its structural similarities to other piperidine derivatives.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . It’s plausible that “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” could have similar applications.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized and tested for analgesic and anti-inflammatory activity .
Anti-Alzheimer Applications
Piperidine derivatives have been used as anti-Alzheimer agents . While specific applications for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” are not mentioned, it’s plausible that it could be used in this field given its structural similarities to other piperidine derivatives.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . It’s plausible that “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” could have similar applications.
Safety and Hazards
The safety information for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
1-(2,6-dicyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUNIQNFKPTUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)


![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)
![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)